molecular formula C12H22O2 B2396247 2-(Cyclohexylmethyl)pentanoic acid CAS No. 161089-94-7

2-(Cyclohexylmethyl)pentanoic acid

Cat. No.: B2396247
CAS No.: 161089-94-7
M. Wt: 198.306
InChI Key: QFRLVQNKXUNDHJ-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)pentanoic acid is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.306. The purity is usually 95%.
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Scientific Research Applications

Atmospheric Chemistry

In atmospheric chemistry, compounds like 2-pentanone and 2-heptanone are studied for their reactions with hydroxyl radicals, which are crucial for understanding photochemical air pollution in urban and regional areas. This research can provide insights into the atmospheric behavior of 2-(Cyclohexylmethyl)pentanoic acid and its potential environmental impacts (Atkinson et al., 2000).

Analytical Chemistry

In the field of analytical chemistry, methods have been developed to analyze similar compounds like methylpentanoic and cyclohexanecarboxylic acids in wine and other alcoholic beverages. This implies potential applications of this compound in food and beverage analysis, ensuring quality and safety (Gracia-Moreno et al., 2015).

Catalysis Research

Vanadium-catalyzed carboxylation of linear and cyclic alkanes, including cyclopentane and cyclohexane, to carboxylic acids, demonstrates the role of this compound in catalysis research. The study explores the effects of catalyst type, oxidizing agent, and other parameters on the yield and turnover numbers, highlighting the chemical's potential in improving catalytic processes (Reis et al., 2005).

Properties

IUPAC Name

2-(cyclohexylmethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h10-11H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRLVQNKXUNDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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